3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-furoate
Description
Synthesis Analysis
The synthesis of related benzodioxol and furan compounds typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformation. For instance, the synthesis of 2H-1,3-benzodioxol-5-yl derivatives often includes reactions such as Friedel–Crafts acylation, followed by cyclization and oxidative cleavage of furan rings. A notable example includes the synthesis of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate, achieved through structural characterization techniques like FT-IR, NMR, and LC-MS/MS, supported by DFT calculations (Jayaraj & Desikan, 2020).
Molecular Structure Analysis
The crystal and molecular structure of related compounds reveal intricate details about bond lengths, angles, and intermolecular interactions. X-ray diffraction techniques often elucidate these structures, showing hydrogen bonding interactions and crystal packing patterns. For example, studies on benzo-furan derivatives show detailed molecular geometry, including intra-molecular hydrogen bonding and crystal packing information (Diana et al., 2019).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, including aza-Piancatelli rearrangement, which is pivotal for synthesizing heterocyclic systems from furan derivatives. Such reactions are characterized by good yields and high selectivity, demonstrating the compounds' reactive versatility (Reddy et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structures, are closely tied to their molecular geometry. For instance, crystallographic studies provide insights into the compounds' solid-state characteristics, revealing details like crystal systems, space groups, and cell parameters. These properties are essential for understanding the compounds' stability and reactivity (Li et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles and electrophiles, are influenced by the functional groups present in these molecules. Studies on related compounds highlight their potential in synthesizing various heterocyclic compounds, indicating a broad reactivity spectrum. For example, the reactivity of furanone derivatives towards different nucleophiles has been extensively studied, showcasing their versatility in organic synthesis (Soliman et al., 2010).
properties
IUPAC Name |
[3-[(E)-3-(1,3-benzodioxol-5-ylmethylamino)-2-cyano-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c24-12-17(22(26)25-13-16-6-7-19-21(11-16)30-14-29-19)9-15-3-1-4-18(10-15)31-23(27)20-5-2-8-28-20/h1-11H,13-14H2,(H,25,26)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKOINETARLPT-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(1E)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl furan-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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